molecular formula C19H13NO2S B5661670 3-(1-naphthyl)-2-(phenylsulfonyl)acrylonitrile

3-(1-naphthyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5661670
M. Wt: 319.4 g/mol
InChI Key: VRYIXDSVVPXHAT-QGOAFFKASA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-(1-naphthyl)-2-(phenylsulfonyl)acrylonitrile" involves complex chemical reactions. Studies have detailed the synthesis of similar compounds, emphasizing the use of density functional theory (DFT) for theoretical computations to obtain detailed information about chemical activities and properties, revealing their electrophilic and nucleophilic nature (Gültekin et al., 2020). Another approach involves the nucleophilic displacement polymerization for synthesizing poly(thioether-imide-sulfones), showcasing the versatility of related sulfonyl compounds in polymer chemistry (Sonpatki et al., 1999).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR. These studies provide insight into the local and global chemical activities, molecular, and chemical properties of the compounds, highlighting their electrophilic and nucleophilic characteristics (Gültekin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving "3-(1-naphthyl)-2-(phenylsulfonyl)acrylonitrile" and its analogs include nucleophilic addition reactions, dearomatizing cyclization, and reactions leading to the formation of pyrazoles through vinyl sulfones as chemical equivalents of acetylenes. These reactions underscore the reactivity and potential applications of these compounds in synthesizing various heterocyclic structures (Vasin et al., 2015).

Physical Properties Analysis

The physical properties of related compounds, such as solubility and thermal stability, have been analyzed in several studies. For example, the copolymers synthesized using a related sulfonyl compound showed good thermal stability, with a 10% mass loss in the range of 400–500°C (Sonpatki et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for various chemical transformations, highlight the versatility of "3-(1-naphthyl)-2-(phenylsulfonyl)acrylonitrile" and its derivatives. These compounds participate in diverse chemical reactions, offering pathways to synthesize novel organic materials with potential applications in materials science and pharmaceuticals (Vasin et al., 2015).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c20-14-18(23(21,22)17-10-2-1-3-11-17)13-16-9-6-8-15-7-4-5-12-19(15)16/h1-13H/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYIXDSVVPXHAT-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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